Cas no 1179067-21-0 (3-((4-Bromo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole)

3-((4-Bromo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
-
- 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole
- 1179067-21-0
- 3-((4-Bromo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole
- EN300-3565553
-
- Inchi: 1S/C6H5BrN4O/c7-5-1-9-11(2-5)3-6-8-4-12-10-6/h1-2,4H,3H2
- InChI Key: FXDMZCMMCFWADU-UHFFFAOYSA-N
- SMILES: BrC1C=NN(C=1)CC1=NOC=N1
Computed Properties
- Exact Mass: 227.96467g/mol
- Monoisotopic Mass: 227.96467g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 56.7Ų
3-((4-Bromo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3565553-0.1g |
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole |
1179067-21-0 | 95.0% | 0.1g |
$301.0 | 2025-03-18 | |
Enamine | EN300-3565553-1.0g |
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole |
1179067-21-0 | 95.0% | 1.0g |
$871.0 | 2025-03-18 | |
Enamine | EN300-3565553-0.25g |
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole |
1179067-21-0 | 95.0% | 0.25g |
$431.0 | 2025-03-18 | |
Enamine | EN300-3565553-5.0g |
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole |
1179067-21-0 | 95.0% | 5.0g |
$2525.0 | 2025-03-18 | |
Enamine | EN300-3565553-2.5g |
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole |
1179067-21-0 | 95.0% | 2.5g |
$1707.0 | 2025-03-18 | |
Enamine | EN300-3565553-0.5g |
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole |
1179067-21-0 | 95.0% | 0.5g |
$679.0 | 2025-03-18 | |
Enamine | EN300-3565553-10.0g |
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole |
1179067-21-0 | 95.0% | 10.0g |
$3746.0 | 2025-03-18 | |
Enamine | EN300-3565553-0.05g |
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole |
1179067-21-0 | 95.0% | 0.05g |
$202.0 | 2025-03-18 |
3-((4-Bromo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole Related Literature
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
2. Water
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
Additional information on 3-((4-Bromo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole
Professional Introduction to 3-((4-Bromo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole (CAS No. 1179067-21-0)
3-((4-Bromo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1179067-21-0, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a 1,2,4-oxadiazole core, which is a heterocyclic ring system known for its biological activity and versatility in synthetic chemistry.
The presence of a 4-bromo-1H-pyrazol-1-yl substituent in the molecule adds another layer of complexity and functionality. Pyrazole derivatives are widely recognized for their role as pharmacophores in various therapeutic agents, while the bromine atom provides a handle for further chemical modifications. These features make 3-((4-Bromo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole a valuable scaffold for the design of novel compounds with enhanced biological activity.
In recent years, there has been growing interest in oxadiazole derivatives due to their demonstrated efficacy in various pharmacological applications. The 1,2,4-oxadiazole moiety is particularly noteworthy for its ability to interact with biological targets in multiple ways, including hydrogen bonding and hydrophobic interactions. This versatility has led to its incorporation into a wide range of drug candidates targeting different diseases.
The brominated pyrazole component of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole also plays a crucial role in its reactivity and potential applications. Bromine is a halogen that can participate in various chemical reactions, such as cross-coupling reactions, which are fundamental in modern synthetic organic chemistry. These reactions allow for the introduction of diverse functional groups and the construction of complex molecular architectures.
Recent studies have highlighted the potential of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole as a lead compound in the development of new therapeutic agents. Researchers have been exploring its interactions with biological targets such as enzymes and receptors involved in various disease pathways. The compound's ability to modulate these interactions has opened up new avenues for drug discovery.
The synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the pyrazole derivative followed by bromination and subsequent coupling with the oxadiazole moiety. Each step must be meticulously controlled to avoid side reactions and to achieve the desired product.
The pharmaceutical industry has shown particular interest in this compound due to its potential as an intermediate in the synthesis of more complex molecules. The ability to modify the structure of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)-1,2,4-oaxadiazole allows for the creation of libraries of derivatives with tailored properties. These libraries can then be screened for biological activity using high-throughput screening (HTS) techniques.
In conclusion, 3-((4-Bromo-lH-pyrazol-l -yl)methyl)-l ,2 ,4 -oxadiazole (CAS No. 1179067_21_0) is a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it an attractive scaffold for designing novel therapeutic agents. Continued research into this compound is likely to yield valuable insights into its biological activity and applications in medicine.
1179067-21-0 (3-((4-Bromo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole) Related Products
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)




